Ethyl 5-bromo-4-chloropicolinate
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Overview
Description
Ethyl 5-bromo-4-chloropicolinate is a chemical compound with the molecular formula C8H7BrClNO2. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-4-chloropicolinate can be synthesized through various methods. One common synthetic route involves the bromination and chlorination of ethyl picolinate. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the 5 and 4 positions of the pyridine ring, respectively .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-chloropicolinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions, often in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine or chlorine atoms.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
Ethyl 5-bromo-4-chloropicolinate is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-4-chloropicolinate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. The molecular targets and pathways involved are typically related to the functional groups present on the compound and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-3-chloropicolinate
- Ethyl 4-bromo-5-chloropicolinate
- Ethyl 5-bromo-6-chloropicolinate
Comparison
Ethyl 5-bromo-4-chloropicolinate is unique due to the specific positions of the bromine and chlorine atoms on the pyridine ring. This positional isomerism can lead to differences in reactivity and the types of products formed in chemical reactions. For example, the 4-chloro substitution may influence the electronic properties of the compound differently compared to the 3-chloro or 6-chloro analogs .
Properties
Molecular Formula |
C8H7BrClNO2 |
---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
ethyl 5-bromo-4-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)7-3-6(10)5(9)4-11-7/h3-4H,2H2,1H3 |
InChI Key |
HYYZKSBADLCZLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)Cl)Br |
Origin of Product |
United States |
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